X-ray Crystallographic Conformation
2,4-O-Benzylidene-L-xylose has been characterized by single-crystal X-ray crystallography for the first time, providing definitive solid-state structural data that distinguishes it from both the D-xylose enantiomer series and unprotected L-xylose [1]. The benzylidene acetal forms a rigid 1,3-dioxane ring fused to the xylose backbone, locking the molecule into a specific conformation with defined torsion angles that govern its reactivity and stereochemical outcomes in downstream transformations. In contrast, unprotected L-xylose exists as an equilibrium mixture of pyranose, furanose, and acyclic forms, while the D-xylose enantiomer adopts the mirror-image conformation leading to opposite stereochemical induction [2].
| Evidence Dimension | Crystal structure availability and conformational rigidity |
|---|---|
| Target Compound Data | Single-crystal X-ray structure solved; 1H NMR, 13C NMR, and IR spectroscopic data updated from earlier reports; rigid 1,3-dioxane conformation with defined torsion angles [1] |
| Comparator Or Baseline | Unprotected L-xylose: equilibrium mixture of α-pyranose (approx. 60-65%), β-pyranose (approx. 30-35%), α-furanose (<5%), and acyclic (<1%) forms in aqueous solution; D-xylose: mirror-image crystal structure with opposite absolute configuration [2] |
| Quantified Difference | Single defined conformation (rigid bicyclic system) versus dynamic mutarotational equilibrium; absolute stereochemistry fixed as 4S,5R,6S configuration |
| Conditions | X-ray diffraction at 293 K; MoKα radiation (λ = 0.71073 Å); space group C 1 2 1 [1]; mutarotation equilibrium data for unprotected L-xylose from carbohydrate chemistry standard references [2] |
Why This Matters
Definitive crystallographic data enables structure-based prediction of reactivity and stereochemical outcomes, essential for rational synthetic planning where unprotected L-xylose's conformational flexibility would introduce unpredictable stereoselectivity and the D-xylose enantiomer would yield opposite absolute stereochemistry.
- [1] Cordes, D.B.; Smellie, I.A.; Chalmers, B.A. X-ray crystallographic characterization of 2,4-O-benzylidene-L-xylose. Molbank 2024, 2024(3), M1862. DOI: 10.1039/d2ra05320a. View Source
- [2] Angyal, S.J. The composition and conformation of sugars in solution. Angewandte Chemie International Edition 1969, 8(3), 157-166. View Source
